Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Prepared by a Senior Application Scientist
2-Methoxy-5-(trifluoromethyl)benzyl bromide, identified by the CAS Number 685126-88-9 , is a highly functionalized aromatic compound that has emerged as a crucial intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its strategic combination of a reactive benzyl bromide handle, an electron-donating methoxy group, and a powerfully electron-withdrawing trifluoromethyl group endows it with unique chemical properties. This guide provides an in-depth exploration of its synthesis, reactivity, applications, and safe handling, designed for researchers and professionals in drug discovery and chemical development.
The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry.[3][4] Its incorporation into bioactive molecules is a well-established strategy to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[5][6][7] 2-Methoxy-5-(trifluoromethyl)benzyl bromide serves as a key reagent for introducing this valuable pharmacophore, alongside a methoxy-substituted phenyl ring, into a diverse range of molecular scaffolds.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical data for 2-Methoxy-5-(trifluoromethyl)benzyl bromide are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 685126-88-9 | [1][8] |
| Molecular Formula | C₉H₈BrF₃O | [1] |
| Molecular Weight | 269.06 g/mol | [1] |
| Appearance | Light yellow to light brown low melting solid | N/A |
| Melting Point | 34-37 °C | [1] |
| Boiling Point | 235.5 ± 40.0 °C (Predicted) | N/A |
| Solubility | Insoluble in water | [1] |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CBr | [8] |
Safety and Handling: A Self-Validating Protocol
Hazard Statement: DANGER. 2-Methoxy-5-(trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance that causes severe skin burns and serious eye damage.[9] All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
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Engineering Controls: Use in a well-ventilated chemical fume hood to maintain exposure levels below occupational limits. A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected prior to use and replaced if signs of degradation appear.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture. Keep the container tightly sealed.
-
Spill & First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Synthesis and Purification
The most established and logical route to 2-Methoxy-5-(trifluoromethyl)benzyl bromide is via the free-radical bromination of the corresponding toluene precursor, 2-Methoxy-5-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position.
Caption: Synthetic workflow for 2-Methoxy-5-(trifluoromethyl)benzyl bromide.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for benzylic bromination of activated toluene derivatives.[10][11]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methoxy-5-(trifluoromethyl)toluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Solvent Addition: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (sufficient to dissolve the starting material, approx. 0.2 M concentration).
-
Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be further promoted by irradiation with a floodlight.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the benzylic methyl singlet (around 2.4 ppm) and the appearance of the benzylic methylene singlet (around 4.5 ppm) indicates conversion. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a low-melting solid, can often be purified by recrystallization from a suitable solvent system (e.g., hexanes). If necessary, flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) will yield the pure product.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Methoxy-5-(trifluoromethyl)benzyl bromide is dominated by its function as an electrophile in nucleophilic substitution reactions (Sₙ2). The benzylic carbon is highly activated towards nucleophilic attack due to the stability of the ensuing transition state, which is stabilized by the adjacent aromatic ring. The bromide ion is an excellent leaving group.
Caption: General Sₙ2 alkylation reaction with various nucleophiles.
This reagent is an excellent choice for the alkylation of a wide variety of nucleophiles, including:
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N-Alkylation: Primary and secondary amines react readily to form secondary and tertiary amines, respectively.[12] This is a common step in pharmaceutical synthesis to append the benzyl moiety to a nitrogen-containing core.
-
O-Alkylation: Alcohols and phenols can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the corresponding ethers.
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S-Alkylation: Thiols are readily alkylated to form thioethers.
-
C-Alkylation: Soft carbon nucleophiles, such as enolates derived from malonic esters or β-ketoesters, can be alkylated to form new carbon-carbon bonds.[13]
Analytical Characterization
The structure of 2-Methoxy-5-(trifluoromethyl)benzyl bromide can be unequivocally confirmed using a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | δ ~7.5-6.9 ppm (m, 3H, Ar-H): Complex multiplet signals corresponding to the three aromatic protons. δ ~4.5 ppm (s, 2H, -CH₂Br): A characteristic singlet for the benzylic methylene protons. δ ~3.9 ppm (s, 3H, -OCH₃): A singlet for the methoxy protons. |
| ¹³C NMR | δ ~158-110 ppm: Signals for the aromatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. δ ~124 ppm (q, ¹JCF ≈ 272 Hz): Signal for the CF₃ carbon.[14][15] δ ~56 ppm: Signal for the methoxy carbon (-OCH₃). δ ~30 ppm: Signal for the benzylic carbon (-CH₂Br). |
| ¹⁹F NMR | δ ~ -63 ppm (s, 3F): A single, sharp signal for the three equivalent fluorine atoms of the CF₃ group.[14][16] |
| Mass Spec (MS) | [M]+•: Isotopic pattern characteristic of a monobrominated compound (peaks at m/z 268 and 270 in ~1:1 ratio). |
Conclusion
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a powerful and versatile reagent for synthetic chemistry. Its utility is primarily derived from its ability to act as an efficient electrophile for introducing the 2-methoxy-5-(trifluoromethyl)benzyl group into target molecules. The presence of the trifluoromethyl group, in particular, makes this building block highly valuable for drug discovery programs aiming to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[3][6] A thorough understanding of its properties, synthetic route, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.
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